molecular formula C13H8F4S B8000315 1,3-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene

1,3-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B8000315
M. Wt: 272.26 g/mol
InChI Key: JAHRNMVMGLYAGB-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound with the molecular formula C13H8F4S. It is characterized by the presence of multiple fluorine atoms and a sulfanylmethyl group attached to a benzene ring. This compound is primarily used in research and development, particularly in the field of pharmaceuticals and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene typically involves the use of fluorinated starting materials and a series of chemical reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The process may also include additional purification steps, such as recrystallization or chromatography, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or other sulfur-containing compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

1,3-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, while the sulfanylmethyl group can participate in various chemical interactions, such as hydrogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluorobenzene
  • 3,5-Difluorophenylsulfanylmethylbenzene
  • 1,3-Difluoro-2-trifluoromethylbenzene

Uniqueness

1,3-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene is unique due to the combination of multiple fluorine atoms and a sulfanylmethyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methylsulfanyl]-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4S/c14-8-4-9(15)6-10(5-8)18-7-11-12(16)2-1-3-13(11)17/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHRNMVMGLYAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CSC2=CC(=CC(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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